1-Benzyl-3-p-tolyltriazene CAS number 17683-09-9 properties
1-Benzyl-3-p-tolyltriazene CAS number 17683-09-9 properties
CAS Number: 17683-09-9
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological context of 1-Benzyl-3-p-tolyltriazene. The information is intended for researchers, scientists, and professionals in drug development and organic chemistry.
Core Chemical and Physical Properties
1-Benzyl-3-p-tolyltriazene, also known as N-(benzyldiazenyl)-4-methylaniline or 3-p-Tolyl-1-benzyltriazene, is a versatile organic compound.[1][2] Its triazene structure is key to its reactivity and utility in various chemical applications.[2] The compound is a flammable, heat-sensitive solid that is harmful if swallowed, inhaled, or in contact with skin.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17683-09-9 | [2] |
| Molecular Formula | C₁₄H₁₅N₃ | [1] |
| Molecular Weight | 225.30 g/mol | [3] |
| IUPAC Name | 1-benzyl-3-(4-methylphenyl)triaz-1-ene | |
| Synonyms | 3-p-Tolyl-1-benzyltriazene, N-(benzyldiazenyl)-4-methylaniline | [2][3] |
| PubChem ID | 87234 | [1] |
| MDL Number | MFCD00038226 | [1] |
| SDBS ID | 5225 |[4] |
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | White to yellow to orange powder or crystals | [1][3] |
| Melting Point | 75 - 80 °C | [1][3] |
| Solubility | Soluble in Ether | [3] |
| Purity | ≥ 98% | [1] |
| Storage | Refrigerated at 2 - 8 °C, Heat Sensitive |[1][3] |
Synthesis and Experimental Protocols
Principle: This procedure outlines the formation of a diazonium salt from p-toluidine, which is then coupled with benzylamine to yield the target triazene.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Benzylamine
-
Sodium Carbonate (Na₂CO₃)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
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Diazotization: In a flask immersed in an ice-salt bath maintained at 0 to -5 °C, dissolve p-toluidine in a mixture of crushed ice and concentrated hydrochloric acid with efficient stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-toluidine solution. Maintain the temperature below 0 °C throughout the addition. The completion of diazotization can be monitored using starch-iodide paper.
-
Coupling Reaction: In a separate flask, prepare a solution of benzylamine in aqueous sodium carbonate, and cool it to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the benzylamine solution with vigorous stirring. A precipitate of 1-benzyl-3-p-tolyltriazene should form.
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Work-up and Purification: After the addition is complete, continue stirring for 30-60 minutes in the ice bath.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be extracted into diethyl ether. The ethereal extract is then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation at room temperature. Further purification can be achieved by recrystallization from a suitable solvent like hexane.
Caution: Triazenes can be thermally unstable. A violent explosion has been reported during the sublimation of 1-benzyl-3-p-tolyltriazene.[5] Therefore, purification by sublimation should be avoided or performed with extreme caution behind a blast shield.
Applications in Research and Industry
1-Benzyl-3-p-tolyltriazene serves as a valuable reagent in several areas of chemical science.
The compound is an important intermediate in the synthesis of various organic molecules, particularly azo dyes used in the textile industry.[1][2] Its chemical properties are also harnessed in material science for formulating advanced polymers and coatings.[1]
A key application is its use as a derivatizing agent for the analysis of acidic herbicides. A published method details its use for determining the herbicides Frenock (tetrapion) and dalapon in environmental samples.[6]
Experimental Protocol: Derivatization for GC-MS Analysis [6]
Principle: The acidic herbicides are extracted and then reacted with 1-benzyl-3-p-tolyltriazene. This process forms the corresponding benzyl esters, which are more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).
Procedure:
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Sample Preparation: Acidify the environmental sample (e.g., river water) with sulfuric acid. For soil samples, perform steam distillation followed by acidification.
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Extraction: Extract the acidic analytes from the acidified sample into an organic solvent like benzene.
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Derivatization: Add a solution of 1-benzyl-3-p-tolyltriazene in benzene to the extract.
-
Reaction: Heat the mixture to facilitate the esterification reaction, converting the acidic herbicides to their benzyl esters.
-
Analysis: Analyze the resulting benzylated species by GC-MS, monitoring for the specific molecular ions of the derivatized products.
References
- 1. Studies of the mode of action of antitumor triazenes and triazines. 6. 1-Aryl-3-(hydroxymethyl)-3-methyltriazenes: synthesis, chemistry, and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Triazenes: from Bioprecursors to Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-p-tolyltriazene | 17683-09-9 | TCI AMERICA [tcichemicals.com]
- 5. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
